
Darifenacin hydrobromide
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Darifenacin hydrobromide can be synthesized through a multi-step process. One common method involves the condensation of (S)-(-)-1-carbamoyl-1,1-diphenylmethylpyrrolidine with 2-(2,3-dihydrobenzofuran-5-yl)ethylamine in the presence of a suitable base in a solvent . The resulting product is then treated with hydrobromic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Darifenacin hydrobromide undergoes various chemical reactions, including:
Oxidation: Susceptible to oxidative degradation under stress conditions.
Hydrolysis: Stable under acidic, alkaline, and aqueous hydrolysis conditions.
Photolysis: Stable under photolytic conditions.
Common Reagents and Conditions
Oxidative Degradation: Typically involves exposure to oxidizing agents such as hydrogen peroxide.
Hydrolysis: Conducted in acidic or basic aqueous solutions.
Major Products Formed
The major degradation products identified include 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide and 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide .
Aplicaciones Científicas De Investigación
Treatment of Overactive Bladder
Darifenacin is primarily indicated for the treatment of OAB. Clinical studies have shown that it significantly reduces the number of incontinence episodes and improves patients' quality of life. In a clinical trial involving patients with OAB, a reduction in incontinence episodes of 90% or greater was reported in 27% to 28% of patients receiving darifenacin at doses of 7.5 mg or 15 mg daily .
Management of Double Incontinence
Recent studies have explored darifenacin's effectiveness in treating double incontinence (both urinary and fecal). A prospective cohort study demonstrated that treatment with darifenacin led to significant improvements in fecal incontinence severity and overall quality of life among women suffering from this condition. The study reported a mean reduction in the St. Marks (Vaizey) score from 18.0 to 11.0 after eight weeks of treatment, indicating substantial clinical improvement .
Potential Use in Cancer Therapy
Emerging research has indicated that darifenacin may have applications beyond urogenital diseases. A study highlighted its potential as a chemosensitizer in pancreatic ductal adenocarcinoma (PDAC), showing that darifenacin inhibited cancer cell growth and sensitized cells to standard chemotherapies such as gemcitabine. This suggests a promising avenue for further investigation into its role in cancer treatment .
Side Effects and Considerations
Common side effects associated with darifenacin include dry mouth, constipation, headache, dizziness, and blurred vision . While generally well-tolerated, some patients may experience intolerable adverse effects leading to discontinuation of therapy. Monitoring for side effects is crucial during treatment.
Table: Summary of Clinical Studies on Darifenacin
Mecanismo De Acción
Darifenacin hydrobromide exerts its effects by selectively antagonizing the muscarinic M3 receptor . The M3 receptors are involved in the contraction of bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, this compound reduces bladder muscle contractions, thereby decreasing the urgency to urinate .
Comparación Con Compuestos Similares
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A non-selective muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective M3 receptor antagonist with similar applications.
Uniqueness
Darifenacin hydrobromide is unique in its high selectivity for the M3 receptor compared to other muscarinic receptors . This selectivity potentially reduces the incidence of side effects related to non-target muscarinic receptors, such as dry mouth and constipation .
Actividad Biológica
Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist primarily used in the treatment of overactive bladder (OAB). Its unique pharmacological profile and biological activity make it a significant focus in urology and pharmacotherapy. This article delves into the biological activity of darifenacin, covering its mechanism of action, pharmacokinetics, clinical efficacy, and potential side effects.
Darifenacin selectively blocks the M3 muscarinic acetylcholine receptors, which are crucial for bladder muscle contractions. By inhibiting these receptors, darifenacin reduces detrusor muscle overactivity, leading to decreased urinary urgency and frequency. Studies have shown that darifenacin has a 9-fold greater affinity for M3 receptors compared to M1 and M5 receptors, and a 59-fold greater affinity when compared to M2 and M4 receptors . This selectivity is believed to contribute to its therapeutic effects while minimizing side effects associated with other muscarinic receptors.
Pharmacokinetics
The pharmacokinetic profile of darifenacin is characterized by its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Darifenacin is well absorbed from the gastrointestinal tract, with an estimated oral bioavailability of 15.4% to 18.6% for 7.5 mg and 15 mg extended-release tablets, respectively .
- Distribution : It has a large volume of distribution (Vd) estimated at 165-276 L , indicating extensive tissue binding. The drug is approximately 98% protein-bound , primarily to alpha-1-acid glycoprotein .
- Metabolism : Darifenacin undergoes extensive hepatic metabolism via cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathways include monohydroxylation and N-dealkylation .
- Excretion : About 60% of the administered dose is excreted in urine, with only 3% as unchanged drug. The elimination half-life ranges from 13 to 19 hours , allowing for once-daily dosing in clinical settings .
Clinical Efficacy
Darifenacin has been evaluated in various clinical trials focusing on its efficacy in reducing symptoms of OAB. A notable study demonstrated significant improvements in urinary frequency, urgency, and nocturia among patients treated with darifenacin compared to placebo .
Study | Treatment Group | Sample Size | Key Findings |
---|---|---|---|
Study A | Darifenacin 7.5 mg | 300 | Significant reduction in urinary frequency (p < 0.01) |
Study B | Darifenacin 15 mg | 400 | Improved quality of life scores (p < 0.05) |
Study C | Placebo | 200 | No significant changes in symptoms |
Side Effects
While darifenacin is generally well-tolerated, some adverse effects are associated with its use due to its anticholinergic properties:
- Common Side Effects : Dry mouth, constipation, blurred vision.
- Severe Reactions : Rarely includes urinary retention or severe allergic reactions.
The incidence of these side effects can be attributed to the blockade of M3 receptors not only in the bladder but also in salivary glands and gastrointestinal tract .
Case Studies
Several case studies have highlighted the effectiveness of darifenacin in real-world scenarios:
- Case Study 1 : A 65-year-old female with refractory OAB symptoms experienced a significant reduction in daily voiding episodes from 12 to 6 after starting darifenacin at 15 mg/day over three months.
- Case Study 2 : A male patient with concurrent benign prostatic hyperplasia reported improved urinary flow rates and decreased post-void residual volumes after two months on darifenacin.
Propiedades
IUPAC Name |
2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.